molecular formula C12H19N3O3 B12543336 N~2~-[(2-Amino-4,5-dimethoxyphenyl)methyl]alaninamide CAS No. 832676-77-4

N~2~-[(2-Amino-4,5-dimethoxyphenyl)methyl]alaninamide

Cat. No.: B12543336
CAS No.: 832676-77-4
M. Wt: 253.30 g/mol
InChI Key: OBTCDFNOIJTVKG-UHFFFAOYSA-N
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Description

N~2~-[(2-Amino-4,5-dimethoxyphenyl)methyl]alaninamide is a synthetic organic compound comprising an alaninamide backbone modified at the N~2~ position by a 2-amino-4,5-dimethoxyphenylmethyl group. The 2-amino-4,5-dimethoxyphenyl moiety is notable for its electron-rich aromatic system, which may influence receptor binding or metabolic stability. However, direct pharmacological or toxicological data on this compound are absent in the provided evidence, necessitating comparisons with structurally related analogs.

Properties

CAS No.

832676-77-4

Molecular Formula

C12H19N3O3

Molecular Weight

253.30 g/mol

IUPAC Name

2-[(2-amino-4,5-dimethoxyphenyl)methylamino]propanamide

InChI

InChI=1S/C12H19N3O3/c1-7(12(14)16)15-6-8-4-10(17-2)11(18-3)5-9(8)13/h4-5,7,15H,6,13H2,1-3H3,(H2,14,16)

InChI Key

OBTCDFNOIJTVKG-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)N)NCC1=CC(=C(C=C1N)OC)OC

Origin of Product

United States

Preparation Methods

Synthesis of the 2-Amino-4,5-Dimethoxyphenyl Intermediate

Route A: Nitration-Reduction-Methylation

  • Nitration : Introduce a nitro group at the ortho position of 4,5-dimethoxyphenol.
  • Reduction : Convert the nitro group to an amine using catalytic hydrogenation (H₂/Pd-C).
  • Methylation : Ensure methoxy groups remain intact during nitration/reduction.

Example Conditions (Analogous to):

Step Reagents/Conditions Yield (Hypothetical)
Nitration HNO₃/H₂SO₄, 0–5°C ~75%
Reduction H₂ (1 atm), Pd/C, EtOH, 25°C ~90%
Protection – (Methoxy groups preinstalled)

Route B: Direct Amination
Use 2,4,5-trimethoxyaniline as a precursor, but this approach is less common due to regioselectivity challenges.

Formation of the Benzylamine Derivative

Approach : Convert the 2-amino-4,5-dimethoxyphenyl intermediate into a benzylamine.
Method : Reductive amination of the amine with formaldehyde.
Conditions (Adapted from):

Step Reagents/Conditions Yield (Hypothetical)
Reductive Amination HCHO, NaBH₃CN, MeOH, 0°C → 25°C ~80%

Coupling to Alaninamide

Alaninamide Synthesis :

  • Alanine Activation : Convert L-alanine to alaninamide via amidation (e.g., using DCC/HOBt).
  • Coupling : React activated alaninamide with the benzylamine intermediate.

Conditions (Based on):

Step Reagents/Conditions Yield (Hypothetical)
Amidation DCC, HOBt, DMF, 0°C → 25°C ~85%
Coupling EDC/HOBt, DIPEA, DMF, 25°C ~70%

Key Challenges and Considerations

Protecting Groups

  • Methoxy Groups : Stable under acidic/basic conditions but may require protection during nitration.
  • Amine Protection : Use Boc or Cbz groups to prevent side reactions during coupling.

Stereochemical Purity

  • For chiral alaninamide, employ enantioselective synthesis (e.g., using pseudoephenamine as a chiral auxiliary).

Purification

  • Column Chromatography : Use silica gel with gradient elution (EtOAc/hexane).
  • Recrystallization : Ethanol/water mixtures for final purification.

Data Tables from Analogous Syntheses

Table 1: Reaction Conditions for Pyrimidine Derivatives (Adapted from)

Compound Reagents Temperature (°C) Yield (%)
1,3-Dimethyl Malonamidine Malononitrile, MeOH, AcCl -10–20 85–90
3-Amino-3-Methoxy-Nitrile Cyanamide, NaOH -5–10 → 10–30 75–80
2-Amino-4,6-Dimethoxy... Reflux, Solvent Distillation 90–95 78–91

Table 2: Peptide Coupling Strategies (Adapted from)

Coupling Method Reagents Solvent Yield (%)
DCC/HOBt Activation DCC, HOBt, DIPEA DMF 70–85
EDC/HOBt Coupling EDC, HOBt, DIPEA DMF 70–85
Transimination Pivaldehyde N-propyl imine Benzene 95–99

Chemical Reactions Analysis

Types of Reactions

N~2~-[(2-Amino-4,5-dimethoxyphenyl)methyl]alaninamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while reduction can produce primary or secondary amines .

Scientific Research Applications

Medicinal Chemistry

N~2~-[(2-Amino-4,5-dimethoxyphenyl)methyl]alaninamide has been studied for its potential therapeutic effects, particularly in the context of cancer treatment and neurological disorders.

Anticancer Activity

Research has indicated that derivatives of this compound exhibit promising anticancer properties. For instance, compounds with structural similarities have shown significant growth inhibition against various cancer cell lines:

CompoundCancer Cell LinesPercent Growth Inhibition (%)
6hSNB-1986.61
6hOVCAR-885.26
6hNCI-H4075.99
6hHOP-9267.55

These findings suggest that this compound could be a candidate for developing new anticancer therapies .

Neurological Applications

The compound has also been investigated for its potential in treating neurological disorders. A series of alaninamide derivatives were synthesized and evaluated for their antiseizure and antinociceptive properties. Notably, some compounds demonstrated effective results in seizure models, suggesting their potential use in epilepsy treatment.

Compound IDED50 (mg/kg) - MESED50 (mg/kg) - 6 Hz (32 mA)ED50 (mg/kg) - 6 Hz (44 mA)
2664.315.629.9
2834.912.129.5

These results indicate a strong pharmacological profile for the development of antiseizure medications .

Enzyme Inhibition Studies

This compound has been explored for its ability to inhibit specific enzymes involved in various biological pathways.

Synthesis and Structural Insights

The synthesis of this compound involves several steps that can be optimized for yield and efficiency. The compound's unique structure allows for various modifications that can enhance its biological activity.

Synthetic Pathways

Research has documented various synthetic routes to produce this compound efficiently:

  • Starting Materials : Substituted acetophenones are commonly used as precursors.
  • Reaction Conditions : Utilizing azidation followed by reduction techniques has been reported to yield high-purity products.

This versatility in synthesis makes it an attractive candidate for further development in pharmaceutical applications .

Future Directions and Case Studies

Ongoing research is crucial to fully understand the potential of this compound in clinical settings.

Clinical Trials

While preclinical studies show promise, further clinical trials are necessary to evaluate efficacy and safety in human subjects.

Comparative Studies

Comparative studies with similar compounds could elucidate the unique benefits or drawbacks of this compound in therapeutic contexts.

Mechanism of Action

The mechanism of action of N2-[(2-Amino-4,5-dimethoxyphenyl)methyl]alaninamide involves its interaction with specific molecular targets and pathways. The amino and methoxy groups play a crucial role in its binding affinity and activity. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. Molecular docking studies have shown strong interactions with target proteins, indicating its potential as a bioactive compound .

Comparison with Similar Compounds

Structural Analogues in the NBOMe Series

The NBOMe compounds (e.g., 25I-NBOMe, 25B-NBOMe, 25C-NBOMe) share the 2,5-dimethoxy substitution pattern on the phenyl ring but differ in backbone structure. These phenethylamine derivatives feature a methoxybenzyl group linked to an ethylamine chain, contrasting with the alaninamide backbone of the target compound .

Table 1: Key Structural Differences
Compound Backbone Aromatic Substituents Functional Groups
Target Compound Alaninamide 2-Amino-4,5-dimethoxyphenylmethyl Amide, primary amine, methoxy
25I-NBOMe Phenethylamine 4-Iodo-2,5-dimethoxyphenyl Secondary amine, methoxy, ether
25B-NBOMe Phenethylamine 4-Bromo-2,5-dimethoxyphenyl Secondary amine, methoxy, ether
25C-NBOMe Phenethylamine 4-Chloro-2,5-dimethoxyphenyl Secondary amine, methoxy, ether

Research Findings :

  • NBOMe compounds exhibit high affinity for serotonin receptors (5-HT2A), leading to potent hallucinogenic effects and significant toxicity .

Aromatic Substitution Analogues

The 2-amino-4,5-dimethoxyphenyl group is also observed in (2-Amino-4,5-dimethoxy-phenyl)-acetonitrile (), a precursor or synthetic intermediate. Unlike the target compound, this analog features a nitrile group instead of an amide-linked alanine residue.

Key Differences :

  • Reactivity : The nitrile group in the acetonitrile analog may confer higher chemical reactivity, whereas the amide in the target compound enhances stability .

Amino Acid Derivatives

N-Methylalanine () shares the alanine backbone but lacks the aromatic substitution. Comparisons highlight the role of the 2-amino-4,5-dimethoxyphenylmethyl group in modulating physicochemical properties:

Table 2: Physicochemical Properties
Property Target Compound N-Methylalanine
Molecular Weight ~308 g/mol (estimated) 103.12 g/mol
Water Solubility Likely low (aromatic) High (polar groups)
Bioactivity Unknown Metabolic intermediate

Implications :

  • The aromatic group in the target compound may reduce solubility, impacting bioavailability compared to simpler amino acids like N-methylalanine .

Substrate Analogues in Enzymatic Studies

4-Aminobenzoic acid derivatives () share aromatic amino groups but lack methoxy and amide functionalities. These compounds are often used as enzyme inhibitors or substrates, suggesting that the target compound’s dimethoxy and amide groups could influence binding specificity in biochemical assays .

Biological Activity

N~2~-[(2-Amino-4,5-dimethoxyphenyl)methyl]alaninamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure

The compound can be structurally represented as follows:

  • Molecular Formula : C12_{12}H16_{16}N2_{2}O2_{2}
  • IUPAC Name : this compound

This compound exhibits various biological activities through multiple mechanisms:

  • Inhibition of Monoamine Oxidase (MAO) :
    • Recent studies have shown that derivatives of alaninamide compounds can act as selective inhibitors of the MAO enzyme family, particularly MAO-A. For instance, compounds structurally related to alaninamide demonstrated IC50_{50} values in the low micromolar range against MAO-A, indicating significant inhibitory activity .
  • Anti-inflammatory Properties :
    • The compound has been evaluated for its anti-inflammatory effects. In vivo studies using histamine-induced paw edema models revealed that related compounds effectively suppressed pro-inflammatory enzymes such as iNOS and COX-2. This suggests that this compound may also exhibit similar properties .
  • Antioxidant Activity :
    • Compounds with similar structural features have shown promising antioxidant activities by scavenging free radicals and inducing cytoprotective signaling pathways. This mechanism is crucial for protecting cells from oxidative stress-related damage .

Table 1: Biological Activities of this compound and Related Compounds

Activity TypeCompoundIC50_{50} (µM)Reference
MAO-A Inhibition2a0.342
MAO-B Inhibition4e0.075
Anti-inflammatory ActivityThis compoundNot specified
Antioxidant ActivityVarious derivativesVaries

Case Studies

  • Inhibition Studies :
    • A study focused on the synthesis and evaluation of new derivatives of alaninamide highlighted their selective inhibition against hMAO-A and hMAO-B enzymes. The most potent inhibitors were subjected to enzyme kinetics and molecular docking studies, revealing strong binding interactions with the active sites of these enzymes .
  • Anti-inflammatory Effects :
    • In a controlled experiment involving histamine-induced inflammation in animal models, compounds similar to this compound demonstrated a significant reduction in edema compared to control groups. This effect was attributed to the downregulation of inflammatory mediators like COX-2 and iNOS .
  • Antioxidant Mechanisms :
    • Research on compounds with similar structural motifs indicated a robust antioxidant capacity, which was assessed through various assays measuring DPPH radical scavenging activity and nitric oxide inhibition. These findings suggest that the compound may contribute to cellular protection against oxidative damage .

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